4-Bromo-8-fluoro-7-methylquinoline
Overview
Description
4-Bromo-8-fluoro-7-methylquinoline is a quinoline derivative that features a bromine atom at the 4th position, a fluorine atom at the 8th position, and a methyl group at the 7th position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-8-fluoro-7-methylquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with aldehydes or ketones, followed by halogenation and fluorination reactions .
For example, a typical synthetic route might include:
Cyclization: Aniline derivatives react with aldehydes or ketones under acidic or basic conditions to form the quinoline core.
Fluorination: The fluorine atom at the 8th position can be introduced using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Methylation: The methyl group at the 7th position can be introduced using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-8-fluoro-7-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or other substituents.
Functional Group Transformations: The methyl and fluoro groups can be modified through various functional group transformations.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various aryl-substituted quinolines, while oxidation and reduction reactions can lead to quinoline N-oxides or reduced quinoline derivatives .
Scientific Research Applications
4-Bromo-8-fluoro-7-methylquinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.
Biological Studies: Used in the study of enzyme inhibition, receptor binding, and other biological interactions.
Material Science: Employed in the development of organic semiconductors, dyes, and other advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-8-fluoro-7-methylquinoline depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity and leading to bacterial cell death . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-8-fluoroquinoline: Lacks the methyl group at the 7th position.
8-Fluoro-7-methylquinoline: Lacks the bromine atom at the 4th position.
4-Bromo-7-methylquinoline: Lacks the fluorine atom at the 8th position.
Uniqueness
4-Bromo-8-fluoro-7-methylquinoline is unique due to the combination of bromine, fluorine, and methyl substituents on the quinoline ring. This unique substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-bromo-8-fluoro-7-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFN/c1-6-2-3-7-8(11)4-5-13-10(7)9(6)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNQCBWTRHNYDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC=CC(=C2C=C1)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20719905 | |
Record name | 4-Bromo-8-fluoro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1375302-38-7 | |
Record name | 4-Bromo-8-fluoro-7-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20719905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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